7-Benzylcysteinyl-4-methylcoumarinylamide

Cystine aminopeptidase Substrate specificity Recombinant enzyme assay

7-Benzylcysteinyl-4-methylcoumarinylamide (CAS 80173-27-9), also known as S-Benzyl-L-cysteine 7-amido-4-methylcoumarin or H-Cys(Bzl)-AMC, is a synthetic, small-molecule fluorogenic substrate. It belongs to the class of 7-(aminoacyl)-4-methylcoumarinylamides , compounds designed to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage.

Molecular Formula C20H20N2O3S
Molecular Weight 368.5 g/mol
CAS No. 80173-27-9
Cat. No. B555673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzylcysteinyl-4-methylcoumarinylamide
CAS80173-27-9
Synonyms80173-27-9; S-Benzyl-L-cysteine7-amido-4-methylcoumarin; H-Cys(Bzl)-AMC; ZINC2391145; N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-S-benzyl-L-cysteinamide
Molecular FormulaC20H20N2O3S
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CSCC3=CC=CC=C3)N
InChIInChI=1S/C20H20N2O3S/c1-13-9-19(23)25-18-10-15(7-8-16(13)18)22-20(24)17(21)12-26-11-14-5-3-2-4-6-14/h2-10,17H,11-12,21H2,1H3,(H,22,24)/t17-/m1/s1
InChIKeyWSBODWFAIQZWSU-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7-Benzylcysteinyl-4-methylcoumarinylamide (CAS 80173-27-9): A Foundational Fluorogenic Substrate for Cystine Aminopeptidase Assays


7-Benzylcysteinyl-4-methylcoumarinylamide (CAS 80173-27-9), also known as S-Benzyl-L-cysteine 7-amido-4-methylcoumarin or H-Cys(Bzl)-AMC, is a synthetic, small-molecule fluorogenic substrate [1]. It belongs to the class of 7-(aminoacyl)-4-methylcoumarinylamides [2], compounds designed to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. Its primary and historically established application is for the specific and sensitive detection and quantification of cystine aminopeptidase (CAP), also known as oxytocinase (EC 3.4.11.3), an enzyme of clinical significance, particularly in monitoring placental function during pregnancy [1][3]. The compound's structure combines an L-cysteine core, modified with an S-benzyl protecting group, linked via an amide bond to the 4-methylcoumarin fluorophore.

Fluorogenic substrate for cystine aminopeptidase (CAP/oxytocinase) detection.
S-Benzyl modification ensures specific enzymatic cleavage.
Enables rapid kinetic fluorometric assays.

Procurement Risk: Why a Generic 'Cysteine-AMC' Substrate Cannot Replace 7-Benzylcysteinyl-4-methylcoumarinylamide for CAP Assays


Substituting 7-Benzylcysteinyl-4-methylcoumarinylamide with other commercially available cysteine-AMC substrates (e.g., those lacking the S-benzyl group or with alternative modifications) introduces significant risk of assay failure due to the strict substrate specificity of cystine aminopeptidase (CAP) [1]. The S-benzyl moiety is not a generic protecting group; it is a critical structural determinant for recognition and efficient cleavage by CAP's active site [2]. Unlike broader-specificity aminopeptidases like leucine aminopeptidase (LAP), which may accept a wide range of unmodified amino acid-AMC substrates, CAP demonstrates a marked preference for substrates with a bulky, hydrophobic S-benzyl modification [3]. Using a non-optimized analog (e.g., H-Cys-AMC) would likely result in dramatically lower catalytic efficiency or complete lack of hydrolysis by CAP, leading to weak or undetectable signal, quantification errors, and misinterpretation of biological data. For researchers and clinical laboratories specifically measuring CAP activity, this compound is not a 'commodity' but a validated, fit-for-purpose reagent with established performance characteristics in the target assay system [1][4].

S-Benzyl specificity
CAP requires S-benzyl modification for efficient cleavage; generic Cys-AMC lacks this structural motif.
Off-target activity
Unmodified substrates may be cleaved by broader aminopeptidases (e.g., LAP), confounding CAP measurement.
Assay validation
This compound is a validated, fit-for-purpose reagent; substitution introduces uncharacterized performance.

Quantitative Differentiation: Performance Benchmarks for 7-Benzylcysteinyl-4-methylcoumarinylamide in Cystine Aminopeptidase Assays


Substrate Specificity: Validated Cleavage by Recombinant Human CAP

7-Benzylcysteinyl-4-methylcoumarinylamide (S-benzyl-Cys-AMC) is a confirmed and characterized substrate for recombinant human placental leucine aminopeptidase/oxytocinase (P-LAP/CAP), as demonstrated by its hydrolysis in a purified in vitro system [1]. This contrasts with the broad, often undefined, specificity of many other aminoacyl-AMC substrates, which can be hydrolyzed by multiple off-target aminopeptidases. The specificity of 7-Benzylcysteinyl-4-methylcoumarinylamide for CAP is conferred by the S-benzyl group, a structural feature not present in generic cysteine-AMC substrates (e.g., H-Cys-AMC).

CAP Specificity
Head-to-head
Target: Confirmed hydrolysis by recombinant human CAP. Comparator: No reported activity for unmodified Cys-AMC.
Validated target engagement for CAP assays.
Quantitative kinetics not reported in available abstract.
Cystine aminopeptidase Substrate specificity Recombinant enzyme assay

Assay Workflow Efficiency: Reduced Sample Volume and Rapid Readout vs. Traditional Colorimetric Methods

The fluorogenic assay using 7-Benzylcysteinyl-4-methylcoumarinylamide offers significant logistical advantages over traditional colorimetric methods for CAP measurement. The fluorescence-based detection provides enhanced sensitivity and enables a faster, more streamlined workflow that is less labor-intensive [1][2].

Assay Workflow
Cross-study comparable
Reported 10 µL sample, 1-min kinetic readout vs. colorimetric 11-min protocol.
Supports higher throughput and miniaturization.
Based on serum CAP activity protocols.
Assay miniaturization Throughput Method comparison

Functional Differentiation: The Critical Role of the S-Benzyl Moiety in Substrate Recognition

The enzymatic activity of cystine aminopeptidase (CAP) is highly sensitive to the substrate's N-terminal residue and its modification. Unlike the broad-specificity L-leucine-p-nitroanilide (LAP substrate) or unmodified aminoacyl-AMC derivatives, CAP exhibits a strong preference for substrates with a bulky, hydrophobic S-benzyl group, which is essential for its physiological and diagnostic assays [1]. The use of L-leucine-p-nitroanilide (LN) alongside an S-benzyl-cysteine substrate is a standard method for characterizing CAP/oxytocinase isoenzymes, as they show differential hydrolysis of these two substrates [2].

S-Benzyl Role
Class-level
S-benzyl moiety preferred by CAP; differential hydrolysis vs. L-leucine-p-nitroanilide observed.
Substrate modification determines CAP selectivity.
Isoenzyme characterization context.
Enzyme specificity Structure-activity relationship Substrate profiling

Optimal Use Cases for 7-Benzylcysteinyl-4-methylcoumarinylamide (H-Cys(Bzl)-AMC)


High-Throughput Screening for Placental Function/Cystine Aminopeptidase Activity

7-Benzylcysteinyl-4-methylcoumarinylamide is the preferred substrate for laboratories requiring a rapid, sensitive, and scalable assay for cystine aminopeptidase (CAP). Its use enables the miniaturization of assays, as demonstrated by the validated protocol requiring only 10 µL of serum and a 1-minute kinetic readout [1]. This makes it ideally suited for high-throughput screening applications in clinical diagnostic laboratories or research settings investigating placental function, pre-eclampsia, or related metabolic pathways, where processing large numbers of samples quickly and with minimal sample volume is critical [1][2].

Specific Detection and Quantification of CAP in Complex Biological Matrices

For researchers studying the specific role of cystine aminopeptidase (oxytocinase) in complex biological samples (e.g., serum, tissue homogenates, cell lysates), this compound provides a critical advantage over broader-specificity substrates like leucine-AMC or generic cysteine-AMC. Its structural specificity, conferred by the S-benzyl group, ensures that the measured fluorogenic signal is predominantly attributable to CAP activity, minimizing interference from other off-target aminopeptidases [1]. This is essential for generating robust and interpretable data in studies of oxytocin metabolism, placental endocrinology, and related fields [2].

Academic and Pharmaceutical Research on M1 Family Aminopeptidases

7-Benzylcysteinyl-4-methylcoumarinylamide serves as a valuable tool compound for academic and pharmaceutical research focused on the M1 family of zinc-metallopeptidases, which includes CAP/oxytocinase (P-LAP) [1]. In inhibitor screening campaigns or mechanistic enzymology studies, this well-characterized fluorogenic substrate can be used to measure the catalytic activity of recombinant or native P-LAP, allowing for the quantitative assessment of potential therapeutic agents targeting this enzyme class [1][2]. Its established use in the literature provides a validated foundation for assay development and compound profiling.

Application
Selection Property
Validation Focus
High-throughput CAP screening
S-Benzyl-specific substrate
CAP signal linearity & assay miniaturization
CAP quantification in serum/plasma
Low off-target aminopeptidase activity
Oxytocinase activity specificity
M1 aminopeptidase inhibitor profiling
Validated P-LAP substrate
Inhibitor screening & mechanistic studies
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